N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid.
Cyclopentyl Substitution:
Phenyl and Methoxyphenyl Substitution: These groups are introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, catalytic amounts of hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases.
Biological Research: It is used to study cellular pathways and molecular targets, providing insights into disease mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of specific kinases, such as CDK2 and CDK4/9. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s lipophilicity allows it to diffuse easily into cells, where it interacts with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Thieno[3,2-d]pyrimidine: Studied for its potential as a Mycobacterium tuberculosis bd oxidase inhibitor.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A selective NF-κB inducing kinase inhibitor.
Uniqueness
N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain kinases. This makes it a valuable compound for targeted cancer therapy and other therapeutic applications .
Properties
Molecular Formula |
C24H24N4O |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H24N4O/c1-29-20-13-11-19(12-14-20)28-15-21(17-7-3-2-4-8-17)22-23(25-16-26-24(22)28)27-18-9-5-6-10-18/h2-4,7-8,11-16,18H,5-6,9-10H2,1H3,(H,25,26,27) |
InChI Key |
GIQSDMLKOBDODV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4CCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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